![molecular formula C13H20O2 B2672389 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane CAS No. 1005266-30-7](/img/structure/B2672389.png)

2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

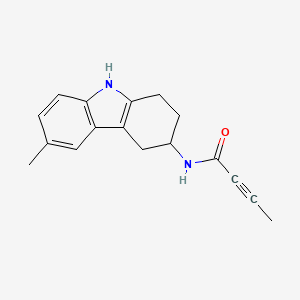

This compound is related to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly two rings, which are fused together .

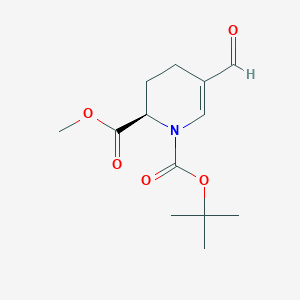

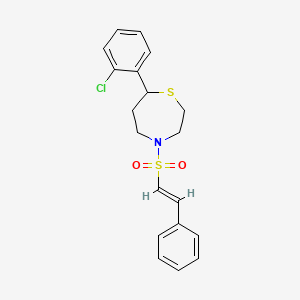

Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a bicyclic ring structure with a methoxy group attached .Physical And Chemical Properties Analysis

This compound is likely to be a liquid at room temperature, similar to other compounds in its class .Applications De Recherche Scientifique

Polymer Synthesis

Oxiranes, including compounds structurally related to 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane, have been extensively studied for their role in polymer synthesis. For instance, the ring-opening polymerization of a 2,3-disubstituted oxirane led to the formation of polyethers with unique structural properties, demonstrating the potential of oxiranes in creating polymers with specific conformations and interactions, such as intramolecular charge transfer interactions (Merlani et al., 2015). This process underscores the versatility of oxirane derivatives in engineering novel polymeric materials with potential applications in various industries.

Material Science and Engineering

Oxirane compounds play a crucial role in material science, particularly in the development of composite materials and coatings. A novel polynorbornene bearing a polar, pendant, ester-bridged epoxy group was synthesized via living ring-opening metathesis polymerization (ROMP), showcasing the ability to produce organosoluble polymers with active epoxy groups for applications in photoresists, UV curing, and elastomers (Liaw et al., 2006). This highlights the potential of oxirane derivatives in creating high-performance materials tailored for specific functionalities.

Chemical Synthesis and Organic Chemistry

In organic chemistry, oxirane derivatives, similar to the one , are crucial intermediates in various synthetic routes. The reaction of myrtenal with dimethylamide of chloroacetic acid under the conditions of Darzens reaction produced compounds that underline the versatility and reactivity of oxirane derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Nuretdinov et al., 1995).

Environmental and Analytical Applications

The development of sensitive assays for the analysis of organophosphorus insecticides in fruit samples demonstrates another facet of oxirane derivatives' utility. An enzyme-linked immunosorbent assay (ELISA) established for the determination of fenthion, using synthesized haptens related to oxirane structures, indicated low mutagenic potentials and strong analytical performance, suggesting their importance in environmental monitoring and safety assessments (Zhang et al., 2008).

Propriétés

IUPAC Name |

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxymethyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-13(2)10-4-3-9(12(13)5-10)6-14-7-11-8-15-11/h3,10-12H,4-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNHUKDHOJNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)COCC3CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)